4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol
Beschreibung
4-Bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol is a Schiff base compound featuring a phenol ring substituted with a bromine atom at the 4-position and an iminomethyl group at the 2-position, which is conjugated to a 4H-1,2,4-triazole ring. The bromine atom enhances electron-withdrawing effects, while the triazole ring provides nitrogen donor sites for metal binding and intermolecular interactions .
Eigenschaften
IUPAC Name |
4-bromo-2-[(E)-1,2,4-triazol-4-yliminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN4O/c10-8-1-2-9(15)7(3-8)4-13-14-5-11-12-6-14/h1-6,15H/b13-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNJKBUYYFGCGNR-YIXHJXPBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C=NN2C=NN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)/C=N/N2C=NN=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol typically involves the reaction of 4-bromosalicylaldehyde with 4H-1,2,4-triazole under specific conditions. The reaction is carried out in an ethanol solvent, where the aldehyde group of 4-bromosalicylaldehyde reacts with the triazole to form the imine linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenols with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the triazole ring.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Wirkmechanismus
The mechanism of action of 4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol involves its interaction with biological targets. The triazole ring can bind to metal ions, disrupting essential enzymatic processes in microorganisms. The phenol group can also participate in hydrogen bonding and other interactions that enhance the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural analogues differ in substituents on the phenol ring, triazole moiety, or the imine linker. Key comparisons include:
- Electronic Effects: Bromine at the 4-position increases electron density on the phenol ring, enhancing metal-binding affinity compared to non-brominated analogues like HL2 .
- Triazole vs. Thiol Modifications: The thiol group in triazole-3-thione derivatives (e.g., ) introduces additional metal-coordination sites, whereas the target compound’s 4H-triazole focuses on N-donor interactions.
Sensing and Metal Coordination
- Selectivity: HL1 and HL2 demonstrate selective detection of Cu²⁺ and Zn²⁺, respectively, via fluorescence quenching or enhancement . The target compound’s triazole group could enable selective binding to other ions (e.g., Fe³⁺, Al³⁺) through tailored N-donor geometry.
- Binding Constants: HL1’s Cu²⁺ binding constant (logK = 5.2) surpasses that of non-brominated Schiff bases, indicating bromine’s role in stabilizing metal complexes .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 4-bromo-2-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenol?
Methodological Answer: The compound is typically synthesized via condensation reactions between 4-amino-1,2,4-triazole derivatives and substituted benzaldehydes. A general protocol involves:
- Dissolving 4-amino-1,2,4-triazole in ethanol with glacial acetic acid as a catalyst.
- Adding 4-bromo-2-hydroxybenzaldehyde under reflux for 4–6 hours .
- Purification via recrystallization or column chromatography.
Key Reaction Conditions:
| Reagent | Solvent | Catalyst | Temperature | Time | Yield Range |
|---|---|---|---|---|---|
| 4-Bromo-2-hydroxybenzaldehyde | Ethanol | Glacial acetic acid | Reflux (~78°C) | 4–6 hrs | 60–75% |
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- X-ray Crystallography : Resolves the (E)-configuration of the imine bond and intermolecular hydrogen bonding (e.g., O–H···N interactions) .
- IR Spectroscopy : Stretching frequencies at ~1600 cm⁻¹ (C=N) and ~3400 cm⁻¹ (phenolic O–H) .
Q. What preliminary biological screening assays are recommended for evaluating its bioactivity?
Methodological Answer:
- Antimicrobial Activity : Minimum Inhibitory Concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) using broth microdilution .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorometric/colorimetric substrates .
Advanced Research Questions
Q. How can synthetic yield be optimized for large-scale production?
Methodological Answer:
- Continuous Flow Reactors : Enhance reaction efficiency and reduce side products via controlled mixing and temperature gradients .
- Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates.
- Catalytic Additives : Use p-toluenesulfonic acid (PTSA) instead of acetic acid for faster kinetics .
Example Optimization Table:
| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |
|---|---|---|---|
| Catalyst | Glacial acetic acid | PTSA (10 mol%) | +15–20% |
| Reactor Type | Batch | Continuous flow | +25% |
Q. How should conflicting data in biological activity be resolved?
Methodological Answer:
- Assay Validation : Replicate experiments with standardized protocols (e.g., CLSI guidelines for MIC assays) to rule out procedural variability .
- Structural Analog Comparison : Compare bioactivity with related triazole derivatives (e.g., 4-chloro or 4-fluoro analogs) to identify substituent effects .
- Theoretical Modeling : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with observed activity trends .
Q. What computational approaches predict the compound’s electronic and structural properties?
Methodological Answer:
- Density Functional Theory (DFT) :
- Molecular Docking : Screen against protein targets (e.g., CYP450 enzymes) using AutoDock Vina to hypothesize binding modes .
Example DFT Results:
| Property | Calculated Value | Experimental Value (X-ray) |
|---|---|---|
| C=N Bond Length | 1.28 Å | 1.30 Å |
| Dihedral Angle (Triazole-Phenol) | 12.5° | 10.8° |
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity across studies?
Methodological Answer:
- Strain-Specific Variability : Test against a panel of clinically resistant strains (e.g., MRSA) to assess spectrum breadth .
- Biofilm Assays : Evaluate anti-biofilm activity using crystal violet staining, as planktonic MIC values may not reflect biofilm efficacy .
- Metabolomic Profiling : Compare bacterial metabolic responses via LC-MS to identify target pathways (e.g., folate biosynthesis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
